molecular formula C13H12BrN3O3S2 B2561797 Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-81-6

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2561797
CAS RN: 392317-81-6
M. Wt: 402.28
InChI Key: WVDCUNSCCHNORR-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . It also contains a bromobenzamido group and a thiadiazole group, both of which are common in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester group (COO), the bromobenzamido group (C6H4CONH2), and the thiadiazole group (C2H2N2S). The bromine atom would add significant weight to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

A series of novel 1,3,4-thiadiazole derivatives, including those structurally related to Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been synthesized and evaluated for their in vitro antitumor activities. These compounds showed significant inhibitory effects against various human tumor cell lines, suggesting their potential as cytotoxic agents. The mechanism of action for some of these compounds includes inducing apoptosis in cancer cells, which is a desirable trait for anticancer drugs (Almasirad et al., 2016).

Anticonvulsant Applications

Research on derivatives of 1,3,4-thiadiazole has shown promising results in the search for potential anticonvulsants. One study developed quality control methods for a promising anticonvulsant compound, highlighting the importance of standardization in the preclinical study phase of new medicinal products or substances (Sych et al., 2018).

Antimicrobial and Antiamoebic Activities

Thiazole derivatives have been synthesized and evaluated for their antiamoebic activity and cytotoxicity, demonstrating good in vitro activity against Acanthamoeba polyphaga. These compounds present a safer and effective alternative amoebicidal agent, indicating their potential in treating infections caused by amoebas (Shirai et al., 2013). Additionally, various thiazole and thiadiazole derivatives exhibit antimicrobial activities, further expanding the therapeutic applications of these compounds (Demirbas et al., 2004).

Pharmacological Evaluations

Synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the role of these compounds in exploring therapeutic potentials for various diseases. Some analogs retained the potency of the parent compound and showed improved solubility, indicating their potential in pharmacological applications (Shukla et al., 2012).

Safety and Hazards

Without specific safety data for this compound, one can only speculate based on its components. Brominated compounds can be hazardous and should be handled with care. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of bromobenzamido and thiadiazole derivatives. It could also involve studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDCUNSCCHNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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